REACTION_CXSMILES
|
[C:1]1([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1>O>[C:14]1(=[O:16])[C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:1]=2[CH2:11][CH2:12][CH2:13]1
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Name
|
|
Quantity
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3.52 g
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Type
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reactant
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Smiles
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C1(=CC=CC2=CC=CC=C12)CCCC(=O)O
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Name
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polyphosphoric acid
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Quantity
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35 g
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Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 40° C. for 20 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with dichloromethane (3×100 cm3)
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Type
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WASH
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Details
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The organic extracts were washed with water, aqueous sodium hydrogen carbonate solution (0.5 M)
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Type
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DRY_WITH_MATERIAL
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Details
|
It was then dried (Na2SO4)
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |